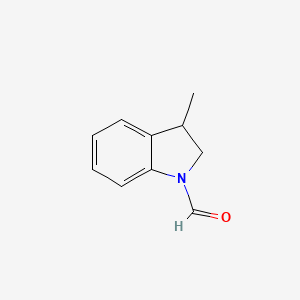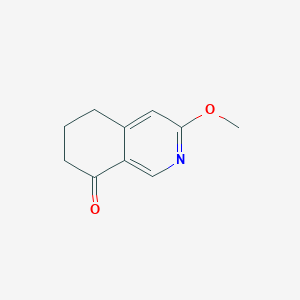
NSC 298890
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 298890 is a heterocyclic compound known for its diverse biological and pharmacological activities. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are recognized for their wide range of applications in medicinal chemistry due to their unique structural features and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 298890 typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This reaction is often catalyzed by various catalysts such as choline chloride-based thiourea or CoCeO2 nanoparticles . The reaction conditions are usually mild, and the process is environmentally friendly, offering high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of reusable heterogeneous catalysts, are often applied to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
NSC 298890 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrano[2,3-c]pyrazole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
NSC 298890 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of NSC 298890 involves its interaction with various molecular targets. It can intercalate into DNA, thereby inhibiting DNA replication and transcription . This intercalation disrupts the normal function of DNA, leading to the suppression of tumor cell growth and the destruction of infected tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(4-oxo-4H-chromen-3-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
NSC 298890 is unique due to its triphenyl substitution, which enhances its stability and biological activity compared to other similar compounds . This structural feature contributes to its potent pharmacological properties and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
53316-58-8 |
|---|---|
Molekularformel |
C25H18N4O |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
6-amino-1,3,4-triphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H18N4O/c26-16-20-21(17-10-4-1-5-11-17)22-23(18-12-6-2-7-13-18)28-29(25(22)30-24(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |
InChI-Schlüssel |
SYCVVGUTFUBQMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Trifluoromethyl)-1H-indol-3-yl]methanol](/img/structure/B8694374.png)


![1-Benzo[b]thiophen-3-yl-3chloro-1-propanone](/img/structure/B8694392.png)
![2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)


